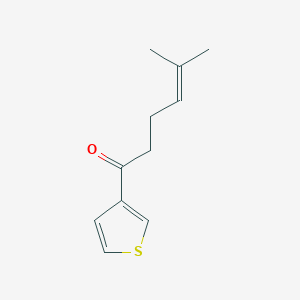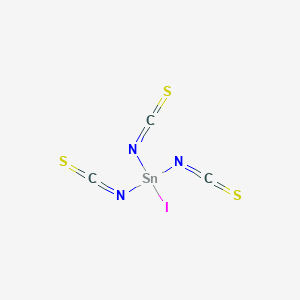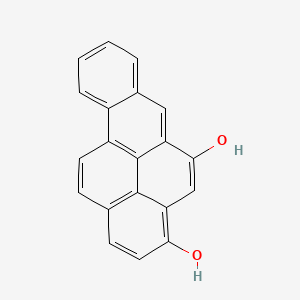
Benzo(pqr)tetraphene-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(pqr)tetraphene-3,5-diol: is an organic compound with the molecular formula C20H12O2. It is a polycyclic aromatic hydrocarbon (PAH) containing multiple fused benzene rings and two hydroxyl groups at positions 3 and 5. This compound is known for its complex structure and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(pqr)tetraphene-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and hydroxylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Benzo(pqr)tetraphene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Benzo(pqr)tetraphene-3,5-diol is used as a model compound in studies of PAHs and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions .
Biology and Medicine: Research on this compound includes its potential biological activity and interactions with biomolecules. Studies have explored its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure contributes to the desirable properties of these materials .
Mecanismo De Acción
The mechanism of action of Benzo(pqr)tetraphene-3,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- Benzo[pqr]tetraphene-7,8-diol
- Benzo[a]pyrene-7,8-diol
- Benzo[def]chrysene-7,8-diol
Comparison: Benzo(pqr)tetraphene-3,5-diol is unique due to the specific positions of its hydroxyl groups, which influence its chemical reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propiedades
Número CAS |
99346-48-2 |
|---|---|
Fórmula molecular |
C20H12O2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
benzo[a]pyrene-3,5-diol |
InChI |
InChI=1S/C20H12O2/c21-17-8-6-11-5-7-14-13-4-2-1-3-12(13)9-15-18(22)10-16(17)19(11)20(14)15/h1-10,21-22H |
Clave InChI |
ZMRWSJBBPWVEGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=C(C=CC(=C54)C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



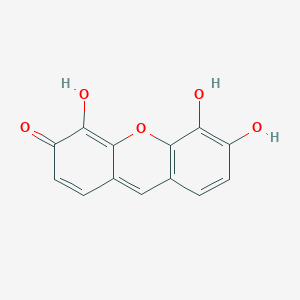
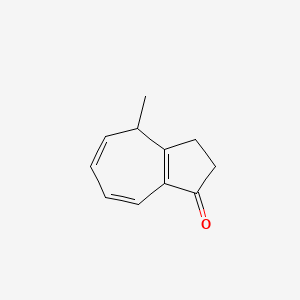
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
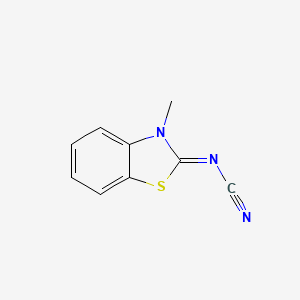
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)
